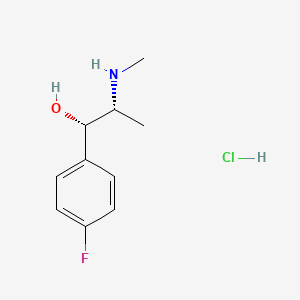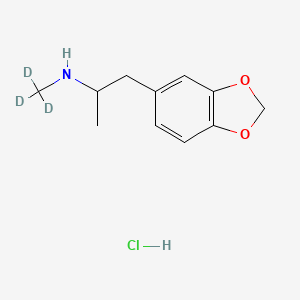
3,4-MDMA-d3 (clorhidrato)
Descripción general
Descripción
3,4-MDMA-d3 (clorhidrato) es un estándar de referencia analítica utilizado como un estándar interno Estructuralmente categorizado como una anfetamina, 3,4-MDMA-d3 está químicamente relacionado con el MDMA, pero contiene isótopos de deuterio, lo que lo hace útil para el análisis cuantitativo preciso .
Aplicaciones Científicas De Investigación
Los investigadores emplean 3,4-MDMA-d3 en varios campos:
Química Forense & Toxicología: Cuantificación de 3,4-MDMA en muestras biológicas.
Drogas para Mejorar el Rendimiento: Detección del uso de drogas ilícitas.
Investigación de Estimulantes: Investigación de los efectos de las anfetaminas.
Estudios de Neurotoxicidad: Evaluación de su impacto en los sistemas de neurotransmisores.
Mecanismo De Acción
3,4-MDMA-d3, al igual que el MDMA, interactúa con los transportadores de neurotransmisores:
Transportadores de Noradrenalina y Serotonina: Inhibe su función (valores de IC50 6,6 μM y 34,8 μM, respectivamente).
Captación de Dopamina: Bloquea la captación de dopamina (IC50 = 0,48 μM). Los objetivos moleculares exactos y las vías involucradas en sus efectos siguen siendo un área activa de investigación.
Análisis Bioquímico
Biochemical Properties
3,4-Methylenedioxymethylamphetamine-d3 (hydrochloride) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits transporters for noradrenaline and serotonin, with inhibition constants (IC50) of 6.6 and 34.8 micromolar, respectively . Additionally, it blocks the uptake of dopamine with an IC50 of 0.48 micromolar . These interactions suggest that 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) can significantly influence neurotransmitter levels and signaling pathways in the brain.
Cellular Effects
3,4-Methylenedioxymethylamphetamine-d3 (hydrochloride) affects various types of cells and cellular processes. It has been shown to suppress locomotor activity in animals at both low and high doses . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the release of monoamine neurotransmitters such as serotonin and dopamine from nerve endings, leading to changes in neuronal excitability and function .
Molecular Mechanism
The molecular mechanism of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) involves several key interactions at the molecular level. It acts as a substrate for the serotonin, norepinephrine, and dopamine transporters, leading to the release and reuptake inhibition of these neurotransmitters . Additionally, it binds to serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as alpha-2 adrenergic receptors, influencing various signaling pathways . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) can change over time. The compound is relatively stable, with a shelf life of up to five years when stored at -20°C . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) has been associated with neurotoxic effects, including neuronal degeneration and changes in neurotransmitter levels .
Dosage Effects in Animal Models
The effects of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) vary with different dosages in animal models. At low doses, it can suppress locomotor activity, while higher doses may lead to more pronounced neurotoxic effects . In animal studies, repeated doses of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) have been shown to cause significant increases in blood pressure, heart rate, and body temperature . These effects highlight the importance of carefully controlling dosage levels in experimental settings.
Metabolic Pathways
3,4-Methylenedioxymethylamphetamine-d3 (hydrochloride) is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme CYP2D6 . The main metabolites include 3,4-dihydroxymethamphetamine and 4-hydroxy-3-methoxymethamphetamine, which can further influence neurotransmitter levels and cardiovascular function . These metabolic pathways play a crucial role in the compound’s overall pharmacokinetics and toxicity profile.
Transport and Distribution
The transport and distribution of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) within cells and tissues involve various transporters and binding proteins. It is known to inhibit transporters for noradrenaline, serotonin, and dopamine, affecting their distribution and accumulation within the brain . Additionally, the compound’s deuterated form allows for more precise tracking and quantification in mass spectrometry studies, providing valuable insights into its pharmacokinetics and distribution patterns .
Subcellular Localization
The subcellular localization of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) can influence its activity and function. It is primarily localized in neuronal cells, where it interacts with neurotransmitter transporters and receptors . The compound’s localization within specific cellular compartments, such as synaptic vesicles and the cytoplasm, plays a crucial role in its ability to modulate neurotransmitter release and uptake . These interactions are essential for understanding the compound’s overall effects on neuronal function and signaling.
Métodos De Preparación
Las rutas sintéticas para 3,4-MDMA-d3 no están explícitamente documentadas, pero se puede preparar incorporando precursores marcados con deuterio durante la síntesis de MDMA. Los métodos de producción industrial probablemente involucran técnicas de síntesis química especializadas para lograr una alta pureza y enriquecimiento isotópico.
Análisis De Reacciones Químicas
3,4-MDMA-d3 puede sufrir varias reacciones típicas de las anfetaminas:
Oxidación: Los procesos oxidativos pueden modificar el anillo aromático o las cadenas laterales.
Reducción: Las reacciones de reducción pueden alterar los grupos funcionales o la estereoquímica.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula. Los reactivos y condiciones comunes utilizados en estas reacciones dependen de la transformación específica. Los principales productos formados durante estas reacciones incluirían derivados marcados con deuterio de 3,4-MDMA.
Comparación Con Compuestos Similares
Si bien 3,4-MDMA-d3 comparte similitudes con el MDMA, su singularidad radica en su marcado isotópico. Compuestos similares incluyen el propio MDMA, así como otras anfetaminas y entactógenos.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHVONVCYWRMZ-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-60-1 | |
| Record name | Midomafetamine hydrochloride, (N-methyl-d3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219794601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIDOMAFETAMINE HYDROCHLORIDE, (N-METHYL-D3)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8URV4W5AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


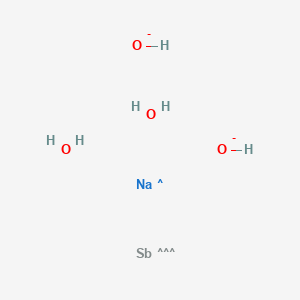
![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)
![(1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592993.png)

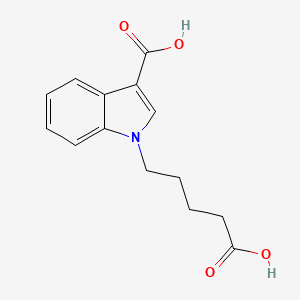
![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)
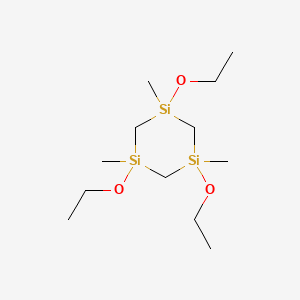
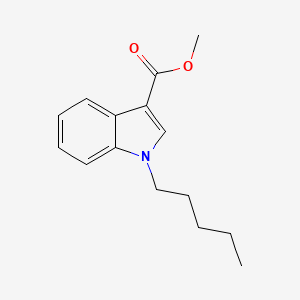
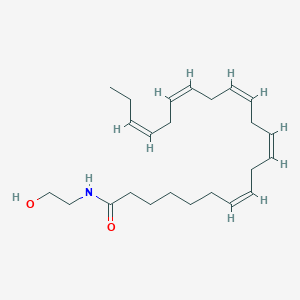
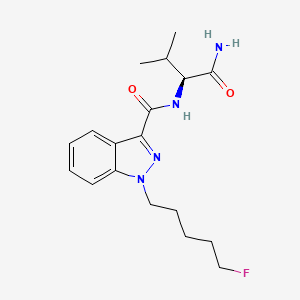
![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)
